molecular formula C22H21ClN2O4S B6000470 N-[(4-CHLOROPHENYL)METHYL]-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

N-[(4-CHLOROPHENYL)METHYL]-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B6000470
M. Wt: 444.9 g/mol
InChI Key: TYRJZLQLQXFOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-CHLOROPHENYL)METHYL]-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE is a complex organic compound with significant potential in various scientific fields It is characterized by its unique molecular structure, which includes a chlorophenyl group and a phenoxyphenyl group connected through a methanesulfonamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the chlorophenyl and phenoxyphenyl intermediates separately. These intermediates are then reacted under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production typically employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the phenoxyphenyl group.

    N-(4-bromophenyl)acetamide: Similar to the chlorophenyl analog but with a bromine atom instead of chlorine.

    N-(4-hydroxyphenyl)acetamide: Contains a hydroxyl group instead of a chlorophenyl group.

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonamido linkage and phenoxyphenyl group differentiate it from simpler analogs, potentially enhancing its reactivity and specificity in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-30(27,28)25(16-22(26)24-15-17-7-9-18(23)10-8-17)19-11-13-21(14-12-19)29-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRJZLQLQXFOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.